![molecular formula C9H7Cl2N3 B1458462 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole CAS No. 1602769-76-5](/img/structure/B1458462.png)
1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole
Overview
Description
The compound “1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) which is substituted with a chloromethyl group (a carbon atom bonded to a chlorine atom and two hydrogen atoms).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, followed by the introduction of the phenyl and chloromethyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring and the phenyl ring. The chloromethyl group would be attached to the phenyl ring. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and reactivity would likely be influenced by the presence of the 1,2,4-triazole ring, the phenyl ring, and the chloromethyl group .Scientific Research Applications
CCT is used in a variety of scientific research applications. It is commonly used in medicinal chemistry and drug discovery, as it is a key intermediate in the synthesis of many pharmaceuticals. CCT is also used in the synthesis of pharmaceuticals and agrochemicals, such as fungicides and herbicides. In addition, CCT is used in the synthesis of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of CCT is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other chemicals. In addition, CCT is believed to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCT are not yet fully understood. However, it is known that CCT can have an inhibitory effect on certain enzymes, such as cytochrome P450. In addition, CCT has been shown to interact with certain receptors in the body, such as the serotonin receptor. It is also believed that CCT may have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CCT in lab experiments is that it is relatively easy to synthesize. In addition, CCT is a relatively stable compound, which makes it suitable for a variety of applications. However, there are some limitations to using CCT in lab experiments. For example, CCT can be toxic and can cause irritation to the skin, eyes, and lungs. In addition, CCT is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for CCT. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to investigate the potential therapeutic applications of CCT, such as its anti-inflammatory and anti-cancer properties. Another potential direction is to explore the potential of CCT as an inhibitor of certain enzymes, such as cytochrome P450. Finally, further research could be conducted to develop new synthetic methods for the production of CCT.
properties
IUPAC Name |
1-[5-chloro-2-(chloromethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-4-7-1-2-8(11)3-9(7)14-6-12-5-13-14/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXZMKQZFZWETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



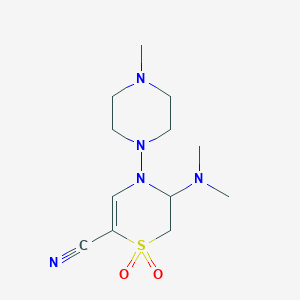
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)
![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)

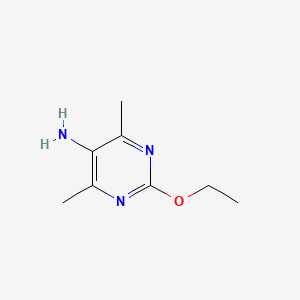


![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
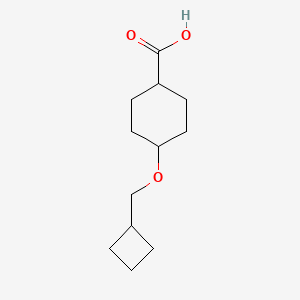
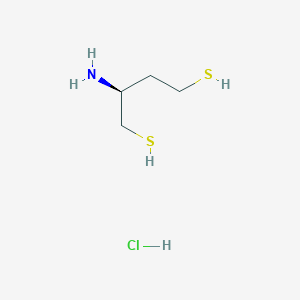
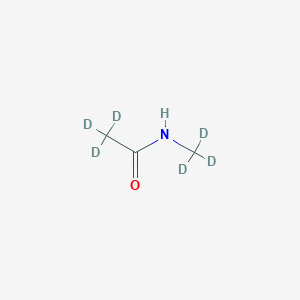
![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)
